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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Bromo-2-fluorobenzyl cyanide (IUPAC Name: 2-(4-bromo-2-

fluorophenyl)acetonitrile), a key intermediate in pharmaceutical and chemical synthesis. This

document is intended for researchers, scientists, and professionals in drug development,

offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Compound Identification
Parameter Value

Compound Name 4-Bromo-2-fluorobenzyl cyanide

IUPAC Name 2-(4-bromo-2-fluorophenyl)acetonitrile

CAS Number 114897-91-5

Molecular Formula C₈H₅BrFN

Molecular Weight 214.04 g/mol

Chemical Structure Br /C₆H₃(F)(CH₂CN)

Spectroscopic Data
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While a complete set of experimentally verified spectroscopic data from a single peer-reviewed

source is not readily available in the public domain, the following sections present predicted

data and typical spectral characteristics for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons and the methylene protons. The chemical shifts (δ) are predicted to be

in the following regions:

Aromatic Protons (3H): Approximately 7.0-7.8 ppm. The splitting pattern will be complex due

to coupling with each other and with the fluorine atom.

Methylene Protons (-CH₂CN) (2H): Approximately 3.8-4.2 ppm, appearing as a singlet.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon

atoms in the molecule. Predicted chemical shifts are:

Aromatic Carbons (6C): Approximately 110-165 ppm. The carbon attached to the fluorine

atom will show a large coupling constant (¹J C-F).

Methylene Carbon (-CH₂CN) (1C): Approximately 20-30 ppm.

Nitrile Carbon (-CN) (1C): Approximately 115-120 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-2-fluorobenzyl cyanide is expected to exhibit characteristic

absorption bands for its functional groups:
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Wavenumber (cm⁻¹) Functional Group

~ 2250 C≡N (Nitrile) stretch

~ 3050-3100 C-H (Aromatic) stretch

~ 2900-3000 C-H (Methylene) stretch

~ 1400-1600 C=C (Aromatic) stretch

~ 1000-1200 C-F stretch

~ 500-700 C-Br stretch

Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak

and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic

M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.

m/z Interpretation

213/215 [M]⁺ (Molecular ion)

134 [M - Br]⁺

174/176 [M - CN]⁺

107 [C₇H₄F]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 4-Bromo-2-fluorobenzyl cyanide.
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Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Bromo-2-fluorobenzyl cyanide with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of 4-Bromo-2-fluorobenzyl cyanide in a volatile organic solvent

(e.g., methanol, dichloromethane).

The concentration should be approximately 1 mg/mL.

Instrumentation and Data Acquisition (GC-MS):

Gas Chromatograph (GC):

Injector temperature: 250 °C.

Oven program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature

(e.g., 280 °C).

Carrier gas: Helium.

Mass Spectrometer (MS):

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: 50-500 amu.

Ion source temperature: 230 °C.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
Bromo-2-fluorobenzyl cyanide.
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Caption: Workflow for Spectroscopic Analysis.
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Structural Features

Spectroscopic Signatures
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Caption: Structure-Spectra Correlation.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-fluorobenzyl
cyanide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336772#spectroscopic-data-nmr-ir-ms-for-4-bromo-
2-fluorobenzyl-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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